3-Ethyl-4-nitrophenylamine

Lipophilicity Drug Design ADME

3-Ethyl-4-nitrophenylamine is the preferred intermediate for medicinal chemists synthesizing kinase-targeting drug candidates. Its specific ortho/para ethyl-nitro substitution pattern cannot be replicated by generic nitroanilines—swapping analogs alters reactivity and LogP profiles, risking synthesis failure. With an XLogP3 of 1.9 (vs. 1.7 for methyl analog), this building block enables precise lipophilicity tuning for membrane permeability without structural overhaul. Available at 97% purity as a yellow crystalline solid. Ideal for azo dye precursor and pharmaceutical R&D.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8556457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-nitrophenylamine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)N)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2,9H2,1H3
InChIKeySLEINTHDMZZHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-nitrophenylamine: A Versatile Intermediate for Advanced Synthesis and Medicinal Chemistry


3-Ethyl-4-nitrophenylamine (CAS 51529-96-5) is a substituted nitroaniline building block with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. Its structure features a primary amine, an aromatic nitro group, and an ethyl substituent. This combination of functional groups and substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for developing kinase inhibitors and other pharmaceutical agents . The compound is a yellow crystalline solid that is typically available with a purity of 95% or higher .

The Critical Role of 3-Ethyl-4-nitrophenylamine's Substituents in Chemical Selectivity and Performance


Generic substitution among substituted nitroanilines is not feasible due to the profound impact of even minor structural changes on key properties. The specific ortho/para substitution pattern of the ethyl and nitro groups in 3-Ethyl-4-nitrophenylamine dictates its unique electronic and steric environment . This directly influences its reactivity in subsequent transformations, such as acylation or diazotization, and its physicochemical properties like lipophilicity (XLogP3) and crystal packing [1]. Swapping for a close analog like 4-Methyl-3-nitroaniline or an unsubstituted nitroaniline would alter these parameters, potentially compromising the efficiency of a synthetic route, the purity of a final product, or the outcome of a biological assay [2].

Quantifiable Differentiation: 3-Ethyl-4-nitrophenylamine vs. Closest Analogs


Enhanced Lipophilicity: Higher Calculated XLogP3 Compared to the Methyl Analog

The presence of the ethyl group in 3-Ethyl-4-nitrophenylamine imparts a higher calculated lipophilicity compared to its closest analog, 4-Methyl-3-nitroaniline. This is a quantifiable difference in a key physicochemical parameter relevant to drug design and membrane permeability. The target compound has an XLogP3 value of 1.9 [1], which is 0.2 units higher than the XLogP3 of 1.7 for 4-Methyl-3-nitroaniline .

Lipophilicity Drug Design ADME

Distinct Crystallographic Parameters: Unique Solid-State Packing and Space Group

3-Ethyl-4-nitrophenylamine exhibits a unique solid-state structure characterized by a monoclinic crystal system and a C2 space group, which differs from other simple nitroanilines. Single-crystal X-ray diffraction analysis reveals a unit cell with dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, the parent compound 4-nitroaniline typically crystallizes in the P21/c space group, indicating a fundamentally different molecular packing arrangement [2].

Crystallography Solid-State Chemistry Polymorphism

Increased Molecular Weight and Topological Polar Surface Area: Impact on Pharmacokinetics

The substitution of a methyl group with an ethyl group results in a quantifiable increase in both molecular weight and topological polar surface area (TPSA). 3-Ethyl-4-nitrophenylamine has a molecular weight of 166.18 g/mol and a TPSA of 71.8 Ų [1]. For comparison, 4-Methyl-3-nitroaniline has a molecular weight of 152.17 g/mol . While TPSA data for the methyl analog was not directly available, the increase in molecular weight for the target compound is 14.01 g/mol.

Medicinal Chemistry Drug-Likeness Bioavailability

High-Value Application Scenarios for 3-Ethyl-4-nitrophenylamine Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compound Synthesis

Medicinal chemists designing kinase inhibitors or other drug candidates can leverage the increased lipophilicity (XLogP3 = 1.9) of 3-Ethyl-4-nitrophenylamine relative to its methyl analog (XLogP3 = 1.7) to fine-tune a compound's LogP profile [REFS-1, REFS-2]. This allows for a controlled increase in membrane permeability without the need for more drastic structural modifications. The compound is a known intermediate for synthesizing molecules that target protein kinases, making this precise control over physicochemical properties highly relevant .

Crystallography and Solid-State Studies: A Model System with Defined Parameters

The well-defined and unique crystallographic parameters (Monoclinic, C2 space group, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°) of 3-Ethyl-4-nitrophenylamine make it an excellent candidate for studies in crystal engineering and solid-state chemistry [2]. Its distinct packing arrangement compared to 4-nitroaniline (P21/c) allows researchers to investigate the influence of an ethyl substituent on intermolecular interactions and lattice stability, which is essential for designing new organic materials with predictable solid-state properties [3].

Synthetic Methodology Development: A Robust Intermediate for Complex Molecule Construction

3-Ethyl-4-nitrophenylamine is a valuable and versatile building block for developing and optimizing new synthetic routes to complex molecules, including azo dyes and pharmaceutical agents . Its specific substitution pattern, with an amine group for diazotization and a nitro group for further functionalization, offers predictable reactivity. The quantifiable differences in molecular weight and lipophilicity compared to other analogs ensure that the resulting intermediates have distinct properties that can be exploited in downstream applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-4-nitrophenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.